molecular formula C25H52 B3048092 2-Methyltetracosane CAS No. 1560-78-7

2-Methyltetracosane

Cat. No.: B3048092
CAS No.: 1560-78-7
M. Wt: 352.7 g/mol
InChI Key: YNQOGIZOCQEUJR-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard data for 2-Methyltetracosane was not found, general safety measures for handling similar chemical substances include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetracosane typically involves the alkylation of tetracosane with a methylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where tetracosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetracosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Under strong oxidizing conditions, it can be converted to carboxylic acids or ketones.

    Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: No significant change as it is already saturated.

    Substitution: Haloalkanes (e.g., 2-chlorotetracosane).

Mechanism of Action

In biological systems, 2-Methyltetracosane functions as a pheromone. It activates specific olfactory and gustatory neurons in insects, leading to changes in mating behavior. For example, in Drosophila melanogaster, it activates Or47b+ olfactory neurons and ppk23+ gustatory neurons, which in turn raise cAMP levels in pC1 neurons. This modulation of neuronal activity influences female receptivity and mating behavior .

Comparison with Similar Compounds

Similar Compounds

    Tetracosane: A straight-chain alkane with the formula C24H50.

    2-Methylpentacosane: A branched alkane with one additional carbon atom compared to 2-Methyltetracosane.

    2-Methylhexacosane: Another branched alkane with two additional carbon atoms.

Uniqueness

This compound is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties. Its role as a pheromone in insect communication sets it apart from other long-chain alkanes, making it a compound of interest in both chemical ecology and industrial applications .

Properties

IUPAC Name

2-methyltetracosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3/h25H,4-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOGIZOCQEUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335806
Record name 2-Methyltetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isopentacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1560-78-7
Record name 2-Methyltetracosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 °C
Record name Isopentacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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